Cas no 1181825-29-5 (3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole structure
1181825-29-5 structure
Product Name:3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
CAS-Nr.:1181825-29-5
MF:C15H20BNO2
MW:257.135804176331
MDL:MFCD09027761
CID:3041555
Update Time:2025-11-01

3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole
    • 3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • AT17076
    • SB14950
    • Z7889
    • 1h-indole,3-methyl-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-
    • 1h-indole,3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-1H-indole
    • MDL: MFCD09027761
    • Inchi: 1S/C15H20BNO2/c1-10-9-17-13-11(10)7-6-8-12(13)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
    • InChI-Schlüssel: BMBWYAHYJLTCPP-UHFFFAOYSA-N
    • Lächelt: O1B(C2C=CC=C3C(C)=CNC=23)OC(C)(C)C1(C)C

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 19
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 342
  • Topologische Polaroberfläche: 34.2

3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Matrix Scientific
222384-500mg
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, 95% min
1181825-29-5 95%
500mg
$847.00 2023-09-09
Matrix Scientific
222384-1g
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, 95% min
1181825-29-5 95%
1g
$1525.00 2023-09-09
Ambeed
A782443-10g
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole
1181825-29-5 98%
10g
$3614.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2093-100mg
3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
1181825-29-5 95%
100mg
¥1199.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2093-250mg
3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
1181825-29-5 95%
250mg
¥1919.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2093-500mg
3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
1181825-29-5 95%
500mg
¥3198.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2093-1g
3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
1181825-29-5 95%
1g
¥4794.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2093-5g
3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
1181825-29-5 95%
5g
¥14383.0 2024-04-25
Chemenu
CM205513-1g
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole
1181825-29-5 95%
1g
$923 2023-02-03
1PlusChem
1P0094OM-50mg
1H-Indole, 3-Methyl-7-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
1181825-29-5 91%
50mg
$322.00 2023-12-26

3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:1181825-29-5)3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Bestellnummer:A1035074
Bestandsstatus:in Stock
Menge:10g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 16:55
Preis ($):3253.0
Email:sales@amadischem.com

Weitere Informationen zu 3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

3-Methyl-7-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Indole: A Promising Boronic Acid Derivative in Medicinal Chemistry

3-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, with the CAS number 1181825-29-5, represents a significant advancement in the field of boronic acid derivatives for pharmaceutical applications. This compound, belonging to the class of 1H-indole scaffolds, has garnered attention due to its unique structural features and potential therapeutic applications. The integration of a boronic acid moiety into the indole ring system provides a versatile platform for exploring drug-target interactions and biological activity. Recent studies have highlighted its role in antioxidant mechanisms, anti-inflammatory pathways, and targeted drug delivery systems, making it a focal point in modern drug development strategies.

As a boronic acid derivative, this compound exhibits specific reactivity towards hydroxyl groups and carboxylic acid residues, which is crucial for its application in click chemistry and conjugation reactions. The indole ring serves as a rigid scaffold, enabling precise functionalization while maintaining structural integrity. The tetramethyl-1,3,2-dioxaborolan-2-yl group, a stabilized boronic ester moiety, enhances the compound's solubility and reactivity, making it suitable for pharmaceutical formulations. This structural design allows for the modulation of drug pharmacokinetics and target specificity, which are critical factors in the development of targeted therapies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity of 3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with various biological targets. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated its potential as a selective inhibitor of kinase enzymes involved in cellular signaling pathways. The compound's ability to modulate signal transduction and gene expression makes it a promising candidate for oncology research. Additionally, its low toxicity profile and high bioavailability have been validated through in vitro and in vivo experiments, further supporting its therapeutic potential.

The synthetic pathway of 3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves the coupling of a boronic acid derivative with an indole core through a Suzuki-Miyaura coupling reaction. This method ensures the formation of a stable carbon-boron bond, which is essential for the compound's reactivity. The tetramethyl substituents on the dioxaborolan-2-yl group provide steric protection, preventing unwanted side reactions and enhancing the compound's stability. Such synthetic strategies are widely used in drug discovery to optimize functional group placement and pharmacological properties.

Emerging research in nanomedicine has further expanded the applications of 3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. A 2024 study in Advanced Drug Delivery Reviews explored its use as a ligand for liposomal drug delivery systems. The compound's ability to form stable hydrogen bonds with lipid membranes facilitates the controlled release of therapeutic agents. This property is particularly valuable in targeted drug delivery for chronic diseases such as cardiovascular disorders and neurodegenerative conditions. The integration of boronic acid derivatives into nanostructured platforms is expected to revolutionize precision medicine by improving drug efficacy and reducing side effects.

In conclusion, 3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exemplifies the synergy between structural chemistry and biological activity in pharmaceutical research. Its unique boronic acid moiety and indole scaffold offer a versatile platform for developing targeted therapies and novel drug delivery systems. As research continues to uncover its potential in oncology, inflammation management, and nanomedicine, this compound is poised to play a pivotal role in the next generation of therapeutic agents. The ongoing exploration of boronic acid derivatives underscores the importance of molecular design in advancing drug development and personalized medicine.

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1181825-29-5)3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
A1035074
Reinheit:99%
Menge:10g
Preis ($):3253.0
Email